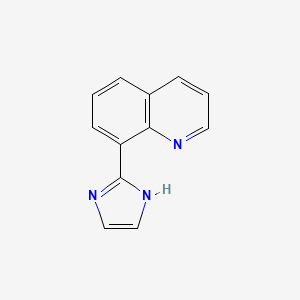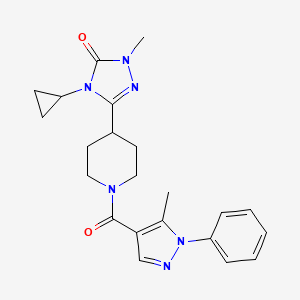
4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a tert-butyl group, a nitrobenzyl thioether, and a thiadiazole ring
Méthodes De Préparation
The synthesis of 4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids or their derivatives.
Introduction of the Nitrobenzyl Thioether: This step involves the nucleophilic substitution of a nitrobenzyl halide with a thiol group on the thiadiazole ring.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation methods.
Formation of the Benzamide Moiety: This can be achieved by coupling the thiadiazole derivative with a benzoyl chloride or similar reagent under appropriate conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogenation or metal-catalyzed reduction.
Reduction: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas, metal catalysts, oxidizing agents, and various nucleophiles or electrophiles. Major products formed from these reactions would depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound could be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique structural features of this compound may make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Mécanisme D'action
The mechanism of action of 4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific enzymes, receptor binding, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include other thiadiazole derivatives, nitrobenzyl compounds, and tert-butyl-substituted molecules. What sets this compound apart is the combination of these functional groups in a single molecule, which may confer unique properties and reactivity. Examples of similar compounds include:
This compound: A closely related compound with slight variations in the substituents.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Nitrobenzyl Compounds: Molecules featuring the nitrobenzyl group but lacking the thiadiazole ring or tert-butyl group.
Propriétés
IUPAC Name |
4-tert-butyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-20(2,3)15-9-7-14(8-10-15)17(25)21-18-22-23-19(29-18)28-12-13-5-4-6-16(11-13)24(26)27/h4-11H,12H2,1-3H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRDELXPIVUICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2581202.png)
![3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one](/img/structure/B2581203.png)
![3,5-dimethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2581204.png)
![2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2581205.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2581212.png)
![ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2581213.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2581215.png)

![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime](/img/structure/B2581218.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylbutan-1-one](/img/structure/B2581220.png)

![3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2581224.png)

